molecular formula C22H15N3 B10844513 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile

5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile

Cat. No. B10844513
M. Wt: 321.4 g/mol
InChI Key: NENPIXNGFVWRLL-UHFFFAOYSA-N
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Description

5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with a suitable benzaldehyde derivative, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds:

    Quinoline: A simpler structure with similar biological activities.

    2-Methylquinoline: Shares the quinoline core but lacks the additional phenyl and nitrile groups.

    Nicotinonitrile: Contains the nitrile group but lacks the quinoline structure.

Uniqueness: 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile is unique due to its combination of the quinoline and nicotinonitrile moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

properties

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

5-(2-methylquinolin-7-yl)-2-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C22H15N3/c1-15-7-8-16-9-10-18(12-21(16)25-15)20-11-19(13-23)22(24-14-20)17-5-3-2-4-6-17/h2-12,14H,1H3

InChI Key

NENPIXNGFVWRLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=C(N=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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